molecular formula C18H15ClN2O2 B2421306 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile CAS No. 477890-29-2

2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile

Cat. No.: B2421306
CAS No.: 477890-29-2
M. Wt: 326.78
InChI Key: MWHHZYWFLHIBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
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Scientific Research Applications

Chlorophenols in Municipal Solid Waste Incineration

Chlorophenols (CP) are important chemicals and intermediates, with a significant role as precursors of dioxins in chemical and thermal processes like Municipal Solid Waste Incineration (MSWI). The study reviews concentrations of CP, other potential precursors, and dioxins in MSWI and Air Pollution Control Devices (APCDs), establishing a correlation between CP and CBz concentrations. The formation rates of CP are higher than other routes, predominantly forming PCDD over PCDF. The paper suggests that both homogeneous (high-temperature gas phase) and heterogeneous (surface-based catalytic) reactions contribute to the formation of PCDD/F and their precursors, proposing a unified pathway for CP in de novo synthesis and the precursor route (Peng et al., 2016).

Thermophysical Property Measurements on Mixtures

The study focuses on thermophysical property measurements in binary and ternary mixtures of ethers (including MTBE, TAME, and ETBE) with non-polar solvents. It aims to develop a set of recommended values for these mixtures, which are crucial for understanding the behavior of such compounds in various applications. The review consolidates comprehensive data on the mixtures and properties studied, aiding researchers in identifying areas where data are sufficient and where further measurements are needed (Marsh et al., 1999).

Oxygenated Fuels in Spark Ignition Engine

This review paper delves into the potential of oxygenated fuels like alcohols and ethers in providing environmentally friendly and reliable energy sources. It systematically discusses the production, environmental impacts, and potential use of these fuels as octane boosters in spark ignition (SI) engines. The paper also explores the effects of oxygenated fuels on performance and emission characteristics of SI engines, emphasizing the clean combustion and reduced emissions associated with alcohol and ether fuels (Awad et al., 2018).

Acidolysis of Lignin Model Compounds

The paper reviews the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the different mechanisms of C6-C2-type and C6-C3-type model compounds. It confirms the existence of a hydride transfer mechanism in the acidolysis of these compounds and discusses the significance of the presence of the γ-hydroxymethyl group. The review provides insights into the complex mechanisms and reaction pathways involved in lignin acidolysis, offering a detailed analysis of the processes and contributing to our understanding of lignin breakdown (Yokoyama, 2015).

Properties

IUPAC Name

1-(4-chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-20)10-21)11-3-5-12(19)6-4-11/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHHZYWFLHIBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.